molecular formula C9H10O3 B1581818 Methyl 2-(2-hydroxyphenyl)acetate CAS No. 22446-37-3

Methyl 2-(2-hydroxyphenyl)acetate

Cat. No. B1581818
CAS RN: 22446-37-3
M. Wt: 166.17 g/mol
InChI Key: BVBSGGBDFJUSIH-UHFFFAOYSA-N
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Description

“Methyl 2-(2-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 and is also known by its IUPAC name "methyl (2-hydroxyphenyl)acetate" .


Synthesis Analysis

The synthesis of “Methyl 2-(2-hydroxyphenyl)acetate” involves adding 2-hydroxyphenylacetic acid to a methanol solution containing thionyl chloride . The mixture is stirred at room temperature for 3 hours, then filtered. The reaction liquid is concentrated under reduced pressure to obtain a residue, which is dissolved in ether, washed with a sodium bicarbonate solution, and water .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-hydroxyphenyl)acetate” consists of a tetrazole ring and a phenol ring . The tetrazole ring is inclined to the phenol ring by 2.85 degrees .


Physical And Chemical Properties Analysis

“Methyl 2-(2-hydroxyphenyl)acetate” is a white to pale-yellow to yellow-brown solid . It has a density of 1.181±0.06 g/cm3 , a melting point of 122-124℃ , a boiling point of 115-120℃ (0.3 Torr) , and a flash point of 110°C . Its vapor pressure is 0.00692mmHg at 25°C .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-(2-hydroxyphenyl)acetate has been studied for its crystal structure properties. In one study, it was identified as a major product from a specific chemical reaction, highlighting its relevance in crystallography and materials science (Lee, Ryu, & Lee, 2017).

Organic Synthesis and Chemistry Education

The compound has been involved in organic synthesis experiments, such as its preparation through a Grignard reaction. This process not only demonstrates its role in synthetic organic chemistry but also serves as a practical application in enhancing students' interest and skills in scientific research and experimentation (Min, 2015).

Ionic Liquids and CO2 Capture

Research on ionic liquids for CO2 capture and natural gas sweetening has explored compounds like N-methyl-2-hydroxyethylammonium acetate. The study of these ionic liquids, including their high-pressure CO2 solubility, is significant for environmental applications and energy industries (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of methyl 2-(2-hydroxyphenyl)acetate have been synthesized for potential applications in drug development. For example, N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. Studies have focused on the chemoselective acetylation and optimization of processes for synthesizing such intermediates (Magadum & Yadav, 2018).

Marine Biology and Pharmacology

In marine biology, compounds like 4-hydroxyphenethyl 2-(4-hydroxyphenyl)acetate have been isolated from marine fungi. These compounds are studied for their pharmacological properties, such as antioxidant activity and potential cytotoxicity against cancer cell lines (Wang, Tian, Hua, Lu, Sun, Wu, & Pei, 2009).

Polymer Science

The compound has been investigated in the context of polymer science. Studies have explored the polycondensation of related compounds, shedding light on the potential of methyl 2-(2-hydroxyphenyl)acetate derivatives in the development of new polymers and materials (Stagnaro, Costa, & Gandini, 2001).

Safety And Hazards

“Methyl 2-(2-hydroxyphenyl)acetate” is associated with several hazard statements including H302, H315, H319, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl 2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBSGGBDFJUSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176989
Record name Methyl (2-hydroxyphenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-hydroxyphenyl)acetate

CAS RN

22446-37-3
Record name Methyl (2-hydroxyphenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
Source EPA DSSTox
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Record name Methyl (2-hydroxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

2-(Hydroxyphenyl)acetic acid (50 g) was added to a solution of hydrogen chloride in methanol [prepared from acetyl chloride (25 ml) and methanol (250 ml)]. The solution was stirred at room temperature for three hours and then allowed to stand overnight (fifteen hours). The resulting mixture was concentrated under reduced pressure, and the residue was taken up in ether (250 ml) and washed with an aqueous solution of sodium bicarbonate until effervescence ceased. The ethereal solution was dried and then concentrated under reduced pressure and the resulting solid was recrystallized from ether/petrol to afford methyl (2-hydroxyphenyl)acetate (50 g; 92% yield) as white, powdery crystals, top. 70°-72° C.; infrared max. (nujol mull): 3420, 1715 cm-1 ; 1H nmr (90 MHz): delta 3.70 (2H,s), 3.75 (3H,s), 6.80-6.95 (2H,m), 7.05-7.10 (1H,m), 7.15-7.25 (1H,m), 7.40 (1H, s) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxyphenylacetic acid (20.0 g, 129.7 mmol) in 250 mL of methanol was bubbled at room temperature anhydrous hydrochloric acid for 5 minutes. The reaction was capped and stirred overnight. The reaction was then concentrated under reduced pressure to yield a pale oil (20.5 g, 95%). 1H NMR (300 MHz, DMSO): δ 9.45 (s, 1H), 7.15 (m, 2H), 6.75 (m, 2H), 3.57 (d, 2H), 3.35 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Yield
95%

Synthesis routes and methods III

Procedure details

2-Hydroxyphenylacetic acid (302.7 mg, 1.99 mmol) was dissolved in anhydrous methanol (10 mL), and sulfuric acid (0.2 mL) was added thereto, and then the reaction mixture was stirred at 90° C. for 6 hours. The reaction mixture was concentrated under reduced pressure. Ethyl acetate (50 mL), 1N aqueous NaOH solution (5 mL), and saturated aqueous NaHCO3 solution (30 mL) were added to the reaction mixture and separated. The organic layer was washed with saturated brine (30 mL), dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the titled reference compound (242.4 mg) as a yellow solid. (Yield 73%)
Quantity
302.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods IV

Procedure details

A solution of 15 gm (0.1 mole) of 2-hydroxyphenylacetic acid in 500 ml methanol and 2 ml concentrated sulfuric acid was placed in a Soxhlet extractor charged with 3A molecular sieves. The solution was heated to reflux for 72 hours, and the sieves were exchanged at 24-hour intervals. The reaction medium was then evaporated to an oil which was dissolved in 100 ml tolene and extracted with 3×100 ml portions of water. The toluene phase was dried over magnesium sulfate, treated with activated charcoal and evaporated to provide 13 gm (80% yield) of a yellow oil. The NMR spectrum was consistent with the assigned structure and this material was used in the next reaction step.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2-hydroxyphenyl)acetate
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Methyl 2-(2-hydroxyphenyl)acetate
Reactant of Route 6
Methyl 2-(2-hydroxyphenyl)acetate

Citations

For This Compound
39
Citations
M Yoshida, M Higuchi, K Shishido - Organic Letters, 2009 - ACS Publications
Highly substituted chromans have been constructed in a highly stereoselective manner by a palladium-catalyzed reaction of propargylic carbonates with 2-(2-hydroxyphenyl)acetates. …
Number of citations: 72 pubs.acs.org
Y Yamashita-Higuchi, S Sugimoto… - Chemical and …, 2015 - jstage.jst.go.jp
From the EtOAc-soluble fraction of a MeOH extract of the leaves of Glochidion acuminatum, six new compounds along with five known ones were isolated. The structures of the new …
Number of citations: 4 www.jstage.jst.go.jp
B Ghosh, SS Kulkarni - Chemistry–An Asian Journal, 2020 - Wiley Online Library
Carbohydrates contain numerous hydroxyl groups and sometimes amine functionalities which lead to a variety of complex structures. In order to discriminate each hydroxyl group for the …
Number of citations: 37 onlinelibrary.wiley.com
K Vı́zvárdi, S Toppet, GJ Hoornaert… - … of Photochemistry and …, 2000 - Elsevier
On irradiation of 4-phenoxybut-1-enes substituted with a carbomethoxy group in the arene, only the ortho compound 1 led to notable ortho photocycloaddition, while the meta …
Number of citations: 26 www.sciencedirect.com
HJ Liu, X Zhang, YX Gao, JZ Li… - Journal of the Chinese …, 2013 - Wiley Online Library
Strobilurins have become one of the most important classes of agricultural fungicides. To search for new strobilurin derivatives with high activity against resistant pathogens, a series of …
Number of citations: 8 onlinelibrary.wiley.com
J Weber, S Krauter, T Schwarz, C Hametner, H Mikula - Synlett, 2018 - thieme-connect.com
The (2-benzyloxyphenyl)acetyl group has been identified as a new protecting group for hydroxyl functions. Various alcohols could be easily protected with high yields, and deprotection …
Number of citations: 3 www.thieme-connect.com
PC Lv, KR Wang, WJ Mao, RQ Fang, J Chen… - Journal of Chemical …, 2009 - Springer
A depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate (3), was synthesized through a facile approach in high yields. Its structure was confirmed by 1 H …
Number of citations: 4 link.springer.com
PC Lv, ZP Xiao, RQ Fang, HQ Li, HL Zhu… - European journal of …, 2009 - Elsevier
Twenty-six depsides were synthesized to screen for their antibacterial activity. All of them were reported for the first time. Their chemical structures were clearly determined by 1 H NMR, …
Number of citations: 19 www.sciencedirect.com
M von Wantoch Rekowski, V Kumar… - Journal of medicinal …, 2013 - ACS Publications
Recently, the structure of BAY 58-2667 bound to the Nostoc sp. H-NOX domain was published. On the basis of this structural information, we designed BAY 58-2667 derivatives and …
Number of citations: 27 pubs.acs.org
Y Wu, B Zhang, Y Zheng, Y Wang, X Lei - RSC advances, 2018 - pubs.rsc.org
A simple, efficient, and mild method for defluorination and functionalization of 3,3,3-trifluoro carbonyl compounds has been developed. In the present method, Cs2CO3 can easily …
Number of citations: 10 pubs.rsc.org

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